Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is a chemical compound with the molecular formula C11H19NO4 and a molecular weight of 229.28 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with tert-butoxycarbonyl (Boc) protected amine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve stirring the reactants at room temperature for several hours, followed by purification through column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but with optimized reaction conditions to enhance yield and purity. Large-scale production may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Major Products Formed
Hydrolysis: Cyclobutanecarboxylic acid.
Reduction: Cyclobutanemethanol.
Substitution: Free amine derivative of cyclobutanecarboxylate.
Scientific Research Applications
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein modifications.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate involves its reactivity as an ester and amide compound. The Boc protecting group provides stability during synthetic transformations and can be selectively removed under acidic conditions to reveal the free amine. This allows for further functionalization and modification of the compound in various chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 1-aminocyclobutanecarboxylate: Lacks the Boc protecting group, making it more reactive.
tert-Butyl 1-aminocyclobutanecarboxylate: Similar structure but with a tert-butyl ester instead of a methyl ester.
Methyl 1-((tert-butoxycarbonyl)amino)cyclopentanecarboxylate: Contains a cyclopentane ring instead of a cyclobutane ring.
Uniqueness
Methyl 1-((tert-butoxycarbonyl)amino)cyclobutanecarboxylate is unique due to its combination of a cyclobutane ring, Boc protecting group, and ester functionality. This combination provides a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .
Properties
IUPAC Name |
methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(14)12-11(6-5-7-11)8(13)15-4/h5-7H2,1-4H3,(H,12,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SRRLSLUOBZWDNA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.